methyl (4-methoxy-3-{[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]amino}phenoxy)acetate
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Overview
Description
METHYL 2-[4-METHOXY-3-(5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-AMIDO)PHENOXY]ACETATE is a complex organic compound that features a triazole ring, a phenoxy group, and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[4-METHOXY-3-(5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-AMIDO)PHENOXY]ACETATE typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities while maintaining quality and consistency .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[4-METHOXY-3-(5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-AMIDO)PHENOXY]ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary but often involve specific solvents, temperatures, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
METHYL 2-[4-METHOXY-3-(5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-AMIDO)PHENOXY]ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of METHYL 2-[4-METHOXY-3-(5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-AMIDO)PHENOXY]ACETATE involves its interaction with specific molecular targets. The triazole ring and phenoxy group can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
METHYL 2-[4-METHOXY-3-(5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-AMIDO)PHENOXY]ACETATE: shares similarities with other triazole-containing compounds and phenoxy derivatives.
Indole derivatives: These compounds also feature heterocyclic rings and are known for their biological activities.
Uniqueness
The uniqueness of METHYL 2-[4-METHOXY-3-(5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-AMIDO)PHENOXY]ACETATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C20H20N4O5 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
methyl 2-[4-methoxy-3-[(5-methyl-2-phenyltriazole-4-carbonyl)amino]phenoxy]acetate |
InChI |
InChI=1S/C20H20N4O5/c1-13-19(23-24(22-13)14-7-5-4-6-8-14)20(26)21-16-11-15(9-10-17(16)27-2)29-12-18(25)28-3/h4-11H,12H2,1-3H3,(H,21,26) |
InChI Key |
JJNLDMILEHJNMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(N=C1C(=O)NC2=C(C=CC(=C2)OCC(=O)OC)OC)C3=CC=CC=C3 |
Origin of Product |
United States |
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